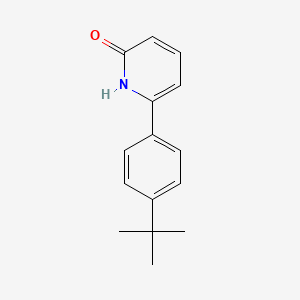

2-Hydroxy-6-(4-T-butylphenyl)pyridine

描述

属性

IUPAC Name |

6-(4-tert-butylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-15(2,3)12-9-7-11(8-10-12)13-5-4-6-14(17)16-13/h4-10H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVBCPGSLXXCMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671748 | |

| Record name | 6-(4-tert-Butylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111110-49-6 | |

| Record name | 6-(4-tert-Butylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(4-T-butylphenyl)pyridine typically involves the reaction of 2-chloropyridine with 4-tert-butylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 2-Hydroxy-6-(4-T-butylphenyl)pyridine can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using high-purity starting materials, efficient catalysts, and controlled reaction environments to minimize impurities and by-products .

化学反应分析

Types of Reactions

2-Hydroxy-6-(4-T-butylphenyl)pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-keto-6-(4-T-butylphenyl)pyridine, while substitution reactions can introduce various functional groups onto the pyridine ring .

科学研究应用

Chemistry

2-Hydroxy-6-(4-T-butylphenyl)pyridine serves as a valuable reagent in organic synthesis. Its unique structure allows it to act as a building block for various heterocyclic compounds, facilitating the development of new materials and pharmaceuticals. The compound can undergo several chemical transformations, including oxidation and substitution reactions, which are crucial for synthesizing other derivatives .

Biology

The compound exhibits notable biological activities, including:

- Antimicrobial Properties: Research indicates that it possesses significant antibacterial and antifungal effects, potentially disrupting cell membranes and inhibiting essential enzymes .

- Cytotoxic Effects: Preliminary studies have shown that it can induce cell death in cancer cells, suggesting its potential as an anticancer agent .

- Neurite Outgrowth Induction: Investigations into its effects on neuronal cells indicate that it may promote neurite outgrowth, which is beneficial for neuroregenerative therapies .

Medicine

In medicinal chemistry, 2-Hydroxy-6-(4-T-butylphenyl)pyridine is being explored for its therapeutic properties. Its interactions with biological targets through hydrogen bonding and modulation of biochemical pathways make it a candidate for drug development. The compound's ability to inhibit pro-inflammatory cytokines also suggests potential applications in treating inflammatory diseases .

Industry

The compound is utilized as an intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its unique physicochemical properties enhance its applicability in material science, particularly in developing new polymeric materials with specific functionalities .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 2-Hydroxy-6-(4-T-butylphenyl)pyridine against different cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 15 | Cytotoxicity |

| Caco-2 | 12 | Cytotoxicity |

| 3T3-L1 | 18 | Reduced viability |

This study demonstrated that the compound effectively reduces cell viability in cancerous cells, supporting its potential use in anticancer therapies .

Case Study 2: Anti-inflammatory Effects

In vitro studies have shown that 2-Hydroxy-6-(4-T-butylphenyl)pyridine inhibits pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its utility in developing treatments for inflammatory conditions .

作用机制

The mechanism of action of 2-Hydroxy-6-(4-T-butylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butylphenyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2-Hydroxy-6-(4-T-butylphenyl)pyridine with analogous compounds:

Key Observations:

- Electron-Withdrawing Groups (e.g., trifluoromethyl): Enhance acidity of the hydroxyl group due to inductive effects .

- Steric Effects :

- Lipophilicity :

- The T-butyl group likely increases lipophilicity (logP) compared to analogs with polar substituents (e.g., CF₃, OCH₃), affecting solubility and bioavailability .

生物活性

2-Hydroxy-6-(4-T-butylphenyl)pyridine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 229.32 g/mol

- CAS Number : 1111110-49-6

The compound features a pyridine ring substituted at the 6-position with a hydroxy group and at the 4-position with a t-butylphenyl group, contributing to its unique properties.

The biological activity of 2-Hydroxy-6-(4-T-butylphenyl)pyridine can be attributed to its ability to interact with various biological targets through hydrogen bonding and π-π interactions. The hydroxy group enhances its solubility and potential for binding to receptors and enzymes, which may modulate their activity.

Antinociceptive Effects

Recent studies have demonstrated that derivatives of t-butylpyridine exhibit significant antinociceptive effects in neuropathic pain models. For instance, specific compounds showed a dose-dependent reduction in pain responses, suggesting that 2-Hydroxy-6-(4-T-butylphenyl)pyridine may act as an antagonist at the TRPV1 receptor, which is implicated in pain signaling pathways .

Antimicrobial Activity

Research has indicated that related pyridine derivatives possess antibacterial and antifungal properties. In vitro tests have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The presence of electron-donating or electron-withdrawing groups on the aromatic ring significantly influences their bioactivity .

Case Studies

- In Vivo Analgesic Activity : A study involving the Bennett mouse model (Chronic Constriction Injury model) demonstrated that selected derivatives of 2-Hydroxy-6-(4-T-butylphenyl)pyridine exhibited marked antiallodynic effects. Compound doses were correlated with analgesic efficacy, showcasing a maximum effect at specific concentrations .

- Antimicrobial Testing : A series of synthesized pyridine derivatives were evaluated for their antibacterial activity against various pathogens. The results indicated that modifications on the phenyl ring could enhance antimicrobial potency, with some compounds achieving MIC values comparable to established antibiotics .

Comparative Analysis

| Compound | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| 2-Hydroxy-6-(4-T-butylphenyl)pyridine | Antinociceptive | Not specified | Effective in neuropathic pain models |

| 4-Fluorophenyl derivative | Antagonist at TRPV1 | 0.3 | Demonstrated high potency in pain models |

| Pyridine derivatives | Antimicrobial | Varies | Effective against Gram-positive/negative bacteria |

常见问题

Basic: What are the standard synthetic routes for 2-Hydroxy-6-(4-T-butylphenyl)pyridine?

The synthesis typically involves multi-step organic reactions, such as:

- Coupling reactions (e.g., Suzuki-Miyaura or Stille cross-coupling) to introduce the 4-T-butylphenyl group to the pyridine ring .

- Hydroxylation at the 2-position using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) or directed ortho-metalation followed by hydrolysis .

- Purification via column chromatography or recrystallization to achieve >95% purity. Characterization employs NMR (1H/13C), mass spectrometry , and HPLC to confirm structure and purity .

Basic: What safety protocols are critical when handling this compound?

- Hazards : Skin/eye irritation (Category 2/2A) and potential respiratory sensitization .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or reactions .

- Storage : Store in airtight containers at –20°C, away from moisture and light to prevent degradation .

- Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3)4) for coupling efficiency and ligand effects (e.g., SPhos vs. XPhos) .

- Temperature control : Maintain reactions at 60–80°C for coupling steps to balance kinetics and byproduct formation .

- Solvent selection : Use toluene or THF for solubility and ease of purification. Monitor reaction progress via TLC or in-situ IR .

Advanced: How to resolve contradictions in reported biological activity data?

- Purity verification : Use HPLC-MS to rule out impurities (>99% purity threshold) .

- Assay standardization : Replicate studies under controlled conditions (pH, temperature) and validate cell lines/animal models .

- Structure-activity relationship (SAR) : Compare derivatives to isolate the role of the hydroxyl and T-butyl groups .

Basic: Which analytical techniques are essential for structural confirmation?

- 1H/13C NMR : Assign peaks for the hydroxyl (–OH, δ 9–12 ppm) and T-butyl groups (δ 1.3–1.5 ppm) .

- High-resolution MS : Confirm molecular weight (e.g., C15H17NO: Calc. 227.13; Found: 227.12) .

- FT-IR : Identify O–H (3200–3600 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .

Advanced: What strategies mitigate degradation during long-term storage?

- Stability studies : Conduct accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

- Lyophilization : Convert to a stable powder form under inert gas (N2/Ar) .

- Additives : Include antioxidants (e.g., BHT) at 0.1% w/w to inhibit oxidation .

Basic: How to validate analytical methods for this compound?

- Linearity : Calibrate HPLC using a 5-point curve (0.1–100 µg/mL; R² > 0.99) .

- Limit of detection (LOD) : Determine via signal-to-noise ratio (S/N ≥ 3) .

- Recovery tests : Spike known concentrations into matrices (e.g., cell lysates) to assess accuracy (95–105%) .

Advanced: What computational tools predict its biological interactions?

- Molecular docking : Use AutoDock Vina to model binding to targets (e.g., kinases or GPCRs) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic properties .

- ADMET prediction : Employ SwissADME to assess pharmacokinetics (e.g., logP ≈ 3.5) .

Basic: What are the key physicochemical properties?

- Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO or ethanol .

- Melting point : Estimated 180–185°C (DSC) .

- LogP : ~3.2 (calculated via ChemDraw) .

Advanced: How to design derivatives for enhanced bioactivity?

- Functional group substitution : Replace –OH with –OAc or –OMe to modulate solubility and target binding .

- Ring modification : Introduce halogens (e.g., –Cl) at the pyridine 4-position to enhance metabolic stability .

- Prodrug synthesis : Link to ester or peptide carriers for controlled release in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。